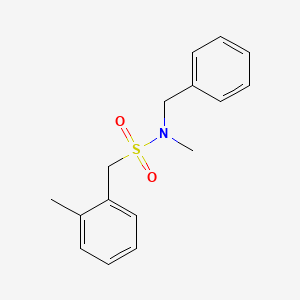
tert-butyl (2-isopropylphenyl)carbamate
Overview
Description
Tert-butyl (2-isopropylphenyl)carbamate, also known as tBoc, is a chemical compound commonly used in organic synthesis. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone. This compound is widely used in the pharmaceutical industry as a protective group for amino acids and peptides.
Mechanism of Action
Tert-butyl (2-isopropylphenyl)carbamate works by reacting with the amine group of the amino acid or peptide to form a stable carbamate linkage. This protects the amine group from unwanted reactions during chemical reactions. The tert-butyl group is easily removed by treatment with an acid such as trifluoroacetic acid, which cleaves the carbamate linkage and regenerates the free amine group.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on the human body. It is widely used in the pharmaceutical industry as a protective group for amino acids and peptides, but is not used as a drug or medication.
Advantages and Limitations for Lab Experiments
Tert-butyl (2-isopropylphenyl)carbamate has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. It is also easily removed by treatment with an acid, which makes it a useful protecting group for amino acids and peptides. However, there are also some limitations to the use of this compound. It can be difficult to remove the protecting group completely, which can lead to unwanted side reactions. It is also not suitable for use with certain amino acids or peptides that are sensitive to acid.
Future Directions
There are several future directions for the use of tert-butyl (2-isopropylphenyl)carbamate in scientific research. One area of interest is the development of new protecting groups that are more efficient and selective than this compound. Another area of interest is the use of this compound in the synthesis of complex peptides and proteins. Finally, there is also interest in the use of this compound in the development of new drugs and medications.
Scientific Research Applications
Tert-butyl (2-isopropylphenyl)carbamate is widely used in the field of organic synthesis as a protecting group for amino acids and peptides. It is used to protect the amine group of amino acids and peptides during chemical reactions, and is removed after the reaction is complete. This protects the amine group from unwanted reactions and allows for selective manipulation of the peptide or amino acid.
properties
IUPAC Name |
tert-butyl N-(2-propan-2-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)11-8-6-7-9-12(11)15-13(16)17-14(3,4)5/h6-10H,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEKCADSDDETBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluorophenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4713647.png)
![N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide](/img/structure/B4713655.png)

![4-chloro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4713673.png)
![1-(3,4-dichlorobenzyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4713686.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4713705.png)
![3-[(2-bromo-4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4713712.png)
![2-({3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4713713.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4713730.png)


![1-(4-fluorophenyl)-4-({[5-(2-furyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4713745.png)
![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4713755.png)